![molecular formula C23H22BrN3O4 B278399 3-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B278399.png)

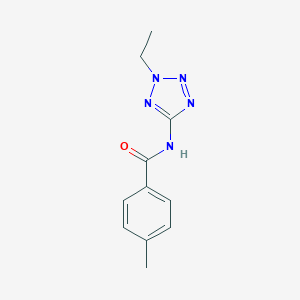

3-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

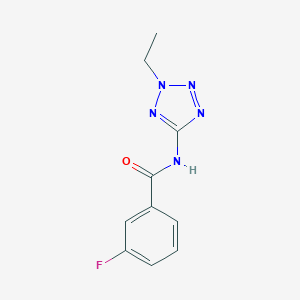

3-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide, also known as F-18 FP-TZTP, is a radiopharmaceutical compound used in positron emission tomography (PET) imaging. It is a potential imaging agent for the detection of α4β2-nicotinic acetylcholine receptors (nAChRs) in the brain.

Mechanism of Action

3-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide FP-TZTP binds to the α4β2-nAChRs in the brain, which are predominantly located in the hippocampus and cortex. The binding of 3-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide FP-TZTP to these receptors is reversible and specific. The binding affinity of 3-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide FP-TZTP for α4β2-nAChRs is higher than that of other nAChR subtypes.

Biochemical and Physiological Effects

The use of 3-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide FP-TZTP in PET imaging does not have any direct biochemical or physiological effects on the body. It is a non-invasive imaging technique that uses low doses of radiation. However, the information obtained from PET imaging with 3-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide FP-TZTP can have significant implications for the diagnosis and treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide FP-TZTP in lab experiments include its high binding affinity for α4β2-nAChRs, its reversibility, and its specificity for these receptors. It is also a non-invasive imaging technique that allows for repeated measurements in the same subject. The limitations of using 3-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide FP-TZTP include its short half-life (110 minutes) and the need for a specialized PET imaging facility.

Future Directions

For the use of 3-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide FP-TZTP in research include the development of new drugs that target α4β2-nAChRs, the investigation of the role of these receptors in neurological disorders, and the optimization of PET imaging protocols with 3-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide FP-TZTP. Other potential applications of 3-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide FP-TZTP include the detection of lung cancer and the evaluation of the efficacy of smoking cessation therapies.

Synthesis Methods

The synthesis of 3-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide FP-TZTP involves the reaction of 3-bromo-4-methoxybenzoyl chloride with 4-(2-furoyl)-1-piperazinecarboxamide in the presence of triethylamine. The resulting intermediate is then reacted with N-(4-(tributylstannyl)phenyl)-2-pyridinylmethanesulfonamide, followed by the removal of the tributylstannyl group using tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide. The final product is obtained after purification by high-performance liquid chromatography.

Scientific Research Applications

3-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide FP-TZTP is used as a radiotracer in PET imaging to visualize α4β2-nAChRs in the brain. These receptors are involved in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction. PET imaging with 3-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide FP-TZTP can help in the diagnosis and monitoring of these diseases. It can also aid in the development of new drugs that target these receptors.

properties

Product Name |

3-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide |

|---|---|

Molecular Formula |

C23H22BrN3O4 |

Molecular Weight |

484.3 g/mol |

IUPAC Name |

3-bromo-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-4-methoxybenzamide |

InChI |

InChI=1S/C23H22BrN3O4/c1-30-20-9-4-16(15-19(20)24)22(28)25-17-5-7-18(8-6-17)26-10-12-27(13-11-26)23(29)21-3-2-14-31-21/h2-9,14-15H,10-13H2,1H3,(H,25,28) |

InChI Key |

AUULJSLTDXWZLI-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4)Br |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[2-chloro-5-(propionylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B278328.png)

![2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide](/img/structure/B278330.png)

![2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278331.png)

![2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278332.png)

![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278337.png)

![3-propoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B278340.png)

![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-naphthamide](/img/structure/B278344.png)

![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide](/img/structure/B278345.png)